molecular formula C6H12N2O3 B3050455 3-Methyl-2-ureido-butyric acid CAS No. 26081-00-5

3-Methyl-2-ureido-butyric acid

Cat. No.: B3050455
CAS No.: 26081-00-5
M. Wt: 160.17 g/mol
InChI Key: JDXMIYHOSFNZKO-UHFFFAOYSA-N
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Description

3-Methyl-2-ureido-butyric acid: is a chemical compound with the molecular formula C6H12N2O3 and a molecular weight of 160.171 g/mol . . This compound is primarily used in research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Methyl-2-ureido-butyric acid typically involves the reaction of 3-methyl-2-aminobutyric acid with urea under controlled conditions. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the ureido group.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the synthesis of the compound in a laboratory setting, followed by scaling up the process for industrial applications. The key steps include the purification of the starting materials, optimization of reaction conditions, and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-ureido-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ureido group to an amine group.

    Substitution: The compound can participate in substitution reactions where the ureido group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted ureido derivatives.

Scientific Research Applications

3-Methyl-2-ureido-butyric acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials for research and development purposes.

Mechanism of Action

The mechanism of action of 3-Methyl-2-ureido-butyric acid involves its interaction with specific molecular targets and pathways. The ureido group in the compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    3-Methyl-2-aminobutyric acid: A precursor in the synthesis of 3-Methyl-2-ureido-butyric acid.

    2-Ureido-butyric acid: A structurally similar compound with different substituents.

    3-Methyl-2-ureido-propanoic acid: Another ureido derivative with a different carbon chain length.

Uniqueness: this compound is unique due to its specific structure, which includes a methyl group at the third position and a ureido group at the second position. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(carbamoylamino)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-3(2)4(5(9)10)8-6(7)11/h3-4H,1-2H3,(H,9,10)(H3,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXMIYHOSFNZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408862
Record name 2-(carbamoylamino)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26081-00-5
Record name 2-(carbamoylamino)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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